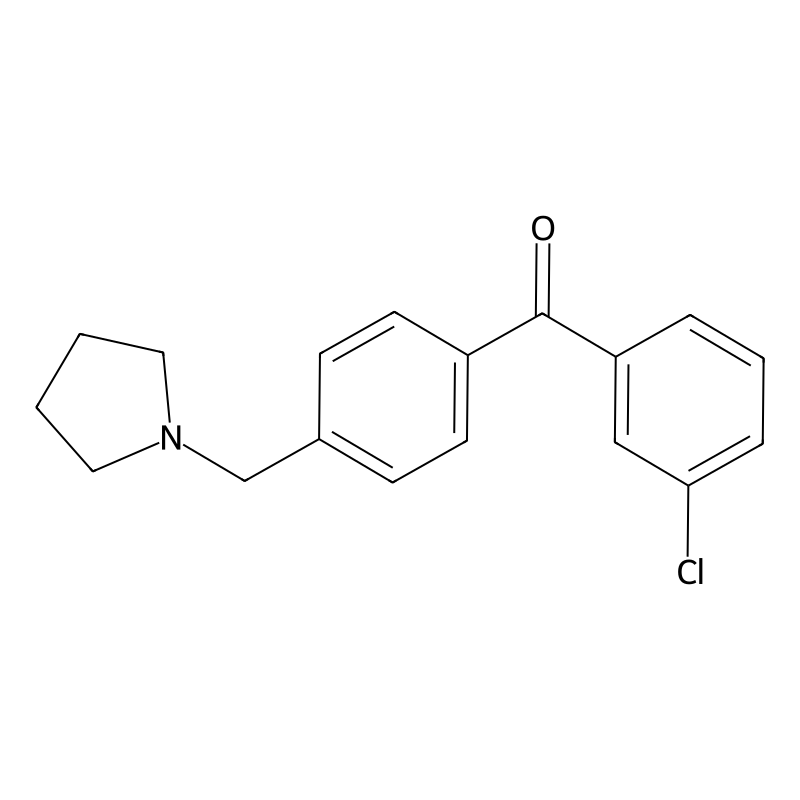

3-Chloro-4'-pyrrolidinomethyl benzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs)

- Benzophenone-based derivatives have been used in the development of OLEDs . They offer advantages over their inorganic counterparts due to their thin and flexible design .

- The benzophenone core is used in the synthesis of organic semiconductors . It also functions as a classical phosphor with high intersystem crossing efficiency .

- These materials can convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), achieving high external quantum efficiencies (EQEs) .

Packaged Cereal-Based Foods

- Benzophenone and its derivatives have been found in packaged cereal-based foods .

- A sensitive multi-residue analytical method has been developed for identifying benzophenone and nine of its derivatives in these foods .

- Solid–liquid extraction and ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) were used in the analysis .

Pharmaceuticals

Perfumes and Fragrances

Laser Dyes

Synthesis of Primary Amines

3-Chloro-4'-pyrrolidinomethyl benzophenone has the molecular formula C18H18ClNO and a molecular weight of 299.80 g/mol. The structure features a benzophenone core with a chloro group at the 3-position and a pyrrolidinomethyl group at the 4'-position. This unique arrangement contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science .

- Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert it into alcohols or amines.

- Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

The synthesis of 3-Chloro-4'-pyrrolidinomethyl benzophenone typically involves several steps:

- Formation of the Benzophenone Core: This is achieved through Friedel-Crafts acylation using benzene and benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Introduction of Chloro Group: Chlorination is performed using chlorine gas or thionyl chloride via electrophilic aromatic substitution.

- Attachment of Pyrrolidinomethyl Group: This final step involves nucleophilic substitution where the pyrrolidinomethyl group is introduced by reacting the intermediate with pyrrolidine in the presence of a base such as sodium hydride .

3-Chloro-4'-pyrrolidinomethyl benzophenone has potential applications in:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.

- Materials Science: Its unique properties may be exploited in creating advanced materials or coatings.

- Chemical Research: It can act as an intermediate in synthesizing other complex organic molecules .

Interaction studies involving 3-Chloro-4'-pyrrolidinomethyl benzophenone focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with enzymes or receptors relevant to disease pathways. Further studies are needed to elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 3-Chloro-4'-pyrrolidinomethyl benzophenone:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone | C18H17ClFNO | Contains a fluoro substituent |

| 3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone | C18H17ClFNO | Different positioning of the pyrrolidinomethyl group |

| 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone | C19H19ClFNO | Features a piperidinyl group instead of pyrrolidine |

Uniqueness

3-Chloro-4'-pyrrolidinomethyl benzophenone stands out due to its specific combination of chloro and pyrrolidinomethyl groups, which imparts distinct chemical reactivity and biological properties compared to similar compounds. Its unique structure allows for targeted modifications that can enhance its efficacy in various applications .

Friedel-Crafts Alkylation/Acylation Approaches

Friedel-Crafts reactions represent the most established and widely employed methodologies for synthesizing benzophenone derivatives, including 3-Chloro-4'-pyrrolidinomethyl benzophenone [1] [2]. These electrophilic aromatic substitution reactions proceed through carbocation intermediates, enabling the formation of carbon-carbon bonds between aromatic rings and acyl or alkyl groups.

The fundamental Friedel-Crafts acylation mechanism involves the formation of an acylium ion electrophile through the interaction of an acyl chloride with a Lewis acid catalyst, typically aluminum chloride [2] [3]. For 3-Chloro-4'-pyrrolidinomethyl benzophenone synthesis, 3-chlorobenzoyl chloride serves as the acylating agent, reacting with appropriately substituted aromatic substrates under anhydrous conditions [4]. The reaction proceeds through a two-step mechanism where the electrophile attacks the aromatic ring to form an arenium ion intermediate, followed by deprotonation to restore aromaticity [2] [5].

Lewis acid catalysts play a crucial role in activating the acyl chloride through coordination to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon [3]. Aluminum chloride remains the most commonly employed catalyst, though other Lewis acids such as ferric chloride and zinc chloride have demonstrated efficacy under specific conditions [6]. The catalyst loading typically ranges from 1.0 to 1.5 equivalents relative to the acyl chloride, with higher loadings sometimes required for deactivated aromatic substrates [6] [7].

Temperature control emerges as a critical parameter in Friedel-Crafts acylation reactions. Optimal temperatures typically fall within the 0-80°C range, with lower temperatures favoring selectivity while higher temperatures enhance reaction rates [3]. Reaction times generally span 2-8 hours for direct acylation approaches, depending on substrate reactivity and desired conversion levels [3].

Solvent selection significantly influences reaction outcomes in Friedel-Crafts chemistry. Non-polar solvents such as chlorobenzene and dichloromethane provide optimal conditions for Lewis acid catalysis while maintaining substrate solubility [6]. The use of polar protic solvents must be avoided due to their ability to coordinate with Lewis acid catalysts, effectively deactivating the catalytic system [3].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer versatile and mild alternatives to traditional Friedel-Crafts methodologies for constructing benzophenone frameworks [8] [9]. These transition metal-catalyzed processes enable the formation of carbon-carbon bonds under relatively mild conditions while tolerating a broad range of functional groups [10].

The Suzuki-Miyaura cross-coupling reaction represents a particularly attractive approach for benzophenone synthesis, employing aryl boronic acids or esters as nucleophilic coupling partners with aryl halides [11]. For 3-Chloro-4'-pyrrolidinomethyl benzophenone preparation, appropriately substituted aryl halides can undergo coupling with boronic acid derivatives bearing the desired substitution patterns [11].

Catalyst selection proves critical for successful palladium-catalyzed cross-coupling reactions. Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) and palladium acetate with phosphine ligands represent common catalytic systems [10]. Second-generation precatalysts, including those based on bulky phosphine ligands such as SPhos and RuPhos, demonstrate enhanced activity and functional group tolerance [10].

Base selection significantly influences transmetallation efficiency in Suzuki-Miyaura reactions. Carbonate bases such as potassium carbonate and cesium carbonate facilitate boronic acid activation, while stronger bases like sodium tert-butoxide prove necessary for challenging substrate combinations [11]. The base loading typically ranges from 2-3 equivalents relative to the limiting reagent [11].

Solvent systems for palladium-catalyzed cross-coupling reactions commonly employ polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or aqueous mixtures with organic cosolvents [10]. Temperature requirements generally fall within the 80-120°C range, with reaction times spanning 4-16 hours depending on substrate reactivity [10].

Nitrogen-containing heterocycles, including pyrrolidine derivatives, can present challenges in palladium-catalyzed cross-coupling due to their potential to coordinate with the metal center [11]. However, recent advances in catalyst design have enabled efficient coupling of nitrogen-rich substrates through the development of specialized ligand systems that minimize catalyst poisoning [11].

Multi-Step Functionalization Protocols

Multi-step synthetic approaches provide precise control over substitution patterns and functional group installation, proving particularly valuable for complex benzophenone derivatives such as 3-Chloro-4'-pyrrolidinomethyl benzophenone [12] [13]. These strategies typically involve sequential introduction of substituents through carefully orchestrated reaction sequences.

Halogenation Positional Control Mechanisms

Regioselective halogenation represents a fundamental transformation in multi-step benzophenone synthesis, enabling precise installation of chlorine substituents at desired positions [14] [15]. The regioselectivity of aromatic halogenation depends on the electronic and steric properties of existing substituents, which direct incoming electrophiles to specific positions through resonance and inductive effects [16] [17].

Electrophilic aromatic substitution reactions follow predictable regioselectivity patterns based on substituent effects [16]. Electron-donating groups such as alkyl, alkoxy, and amino substituents activate the aromatic ring toward electrophilic attack and direct incoming electrophiles to ortho and para positions [17]. Conversely, electron-withdrawing groups including nitro, carbonyl, and halogen substituents deactivate the ring and direct electrophiles to meta positions [16].

For chlorobenzophenone synthesis, direct chlorination of benzophenone using molecular chlorine in the presence of Lewis acid catalysts provides access to meta-chlorinated products due to the deactivating effect of the carbonyl group [14]. Alternative approaches involve chlorination of appropriately substituted precursors followed by carbonyl installation through Friedel-Crafts acylation [13].

Halogenation reaction conditions require careful optimization to achieve desired selectivity and minimize overhalogenation [14]. Temperature control proves particularly important, with lower temperatures generally favoring monosubstitution while higher temperatures promote polyhalogenation [15]. Catalyst selection and loading also influence regioselectivity, with different Lewis acids providing varying degrees of positional control [14].

Pyrrolidinomethyl Group Introduction Techniques

The installation of pyrrolidinomethyl substituents represents a critical step in the synthesis of 3-Chloro-4'-pyrrolidinomethyl benzophenone, requiring careful selection of methodologies that preserve the integrity of existing functional groups [18] [19]. Several approaches enable pyrrolidinomethyl group introduction, each offering distinct advantages and limitations.

Nucleophilic substitution reactions provide a direct route for pyrrolidinomethyl group installation through the reaction of appropriately functionalized benzophenone derivatives with pyrrolidine [18]. The synthesis reported for a related 4-chloro-4'-pyrrolidinomethyl benzophenone demonstrates this approach, where 4-bromomethyl-4'-chlorobenzophenone undergoes nucleophilic substitution with pyrrolidine in the presence of potassium carbonate base in acetonitrile at 80°C for 16 hours [18].

This nucleophilic substitution strategy requires the prior installation of a suitable leaving group, typically bromide or chloride, at the methyl position of the benzophenone framework [18]. The bromomethyl precursor can be prepared through radical bromination of the corresponding methyl-substituted benzophenone using N-bromosuccinimide under photochemical conditions [15].

Alternative approaches for pyrrolidinomethyl group introduction involve reductive amination methodologies [20] [21]. These transformations enable the direct conversion of aldehyde or ketone functionalities to pyrrolidinomethyl groups through imine formation followed by reduction [20]. Reductive amination reactions typically employ formaldehyde as the carbon source, pyrrolidine as the nitrogen nucleophile, and reducing agents such as sodium cyanoborohydride or sodium borohydride [21].

The reductive amination approach offers advantages in terms of mild reaction conditions and functional group tolerance [20]. However, the method requires careful control of pH and reaction conditions to prevent side reactions and ensure high selectivity for the desired N-methylation products [21]. Reaction temperatures generally range from 25-80°C, with reaction times spanning 4-12 hours depending on substrate reactivity [21].

Transition metal-catalyzed approaches provide additional options for pyrrolidinomethyl group installation through carbon-nitrogen bond formation reactions [22] [23]. Palladium-catalyzed carboamination reactions enable the simultaneous formation of carbon-carbon and carbon-nitrogen bonds, offering efficient access to pyrrolidine-containing products [24]. These methodologies demonstrate particular utility for the synthesis of complex nitrogen heterocycles with defined stereochemistry [23].

Industrial-Scale Production Challenges

The commercial production of 3-Chloro-4'-pyrrolidinomethyl benzophenone faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [25] [26]. These challenges span multiple domains, from raw material procurement to final product purification and quality control.

Raw material cost volatility represents a primary concern for industrial-scale production [27]. The synthesis relies heavily on petrochemical-derived starting materials, including chlorinated aromatic compounds and specialized nitrogen-containing building blocks [27]. Fluctuations in crude oil prices directly impact the cost structure of these feedstocks, creating uncertainty in production economics [27]. Limited supplier availability for specialized intermediates further exacerbates supply chain vulnerabilities, potentially leading to production disruptions and cost escalations [27].

Catalyst efficiency and recovery present significant technical challenges in industrial applications [28] [29]. Friedel-Crafts reactions require substantial quantities of Lewis acid catalysts, typically aluminum chloride, which undergo decomposition during the reaction process [28]. The resulting aluminum-containing waste requires specialized disposal procedures, increasing environmental compliance costs [29]. Catalyst recovery and recycling systems, while technically feasible, introduce additional complexity and capital investment requirements [29].

Reaction selectivity control emerges as a critical manufacturing challenge, particularly for multi-step synthetic routes [28]. The formation of regioisomers and side products reduces overall yield and necessitates extensive purification procedures [28]. Heat transfer limitations in large-scale reactors can lead to temperature gradients that promote undesired side reactions [28]. Advanced process control systems and reaction monitoring technologies become essential for maintaining consistent product quality [29].

Purification and separation processes contribute significantly to manufacturing costs and complexity [30]. The isolation of 3-Chloro-4'-pyrrolidinomethyl benzophenone typically requires multiple purification steps, including liquid-liquid extraction, crystallization, and chromatographic techniques [30]. Solvent recovery systems become economically necessary to minimize operating costs and environmental impact [30]. The development of continuous purification processes offers potential advantages in terms of efficiency and scalability [29].

Environmental impact considerations increasingly influence industrial production decisions [27] [29]. Organic solvent consumption and waste generation require careful management to comply with environmental regulations [27]. The implementation of green chemistry principles, including solvent recycling and catalyst recovery, becomes essential for sustainable manufacturing [29]. Life cycle assessment studies help identify opportunities for environmental impact reduction throughout the production process [29].

Quality control and analytical challenges arise from the structural complexity of 3-Chloro-4'-pyrrolidinomethyl benzophenone [31]. Impurity profiling requires sophisticated analytical techniques to identify and quantify potential contaminants [31]. Method development for stability testing and degradation pathway identification adds to the overall development timeline and cost [31]. Regulatory requirements for pharmaceutical applications demand extensive documentation and validation of analytical procedures [31].

Scale-up considerations present unique technical challenges that may not be apparent in laboratory-scale syntheses [28]. Heat removal becomes increasingly difficult as reaction scale increases, potentially leading to thermal runaway conditions [28]. Mixing efficiency impacts reaction kinetics and selectivity, requiring careful reactor design and agitation system optimization [28]. Mass transfer limitations can affect reaction rates and product distribution, necessitating process modifications for large-scale implementation [28].

Thermodynamic Stability Analysis

The thermodynamic stability of 3-Chloro-4'-pyrrolidinomethyl benzophenone can be evaluated through multiple approaches including thermal decomposition characteristics, molecular orbital analysis, and comparative stability with related benzophenone derivatives.

Molecular Structure and Stability

3-Chloro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-32-4) possesses a molecular formula of C₁₈H₁₈ClNO with a molecular weight of 299.8 g/mol [1] [2]. The compound features a benzophenone core structure with a chlorine substituent at the meta position of one aromatic ring and a pyrrolidinomethyl group at the para position of the opposite ring [1] [2] [3]. This structural arrangement contributes significantly to the overall thermodynamic stability of the molecule.

Thermal Stability Assessment

Based on comparative analysis with related benzophenone derivatives, thermal stability parameters can be estimated for the target compound. Benzophenone derivatives generally exhibit good thermal stability, with decomposition temperatures typically ranging from 115°C to over 400°C depending on substituent effects [4] [5] [6] [7].

The parent 4-chlorobenzophenone demonstrates thermal decomposition above 115°C [5] , while more complex benzophenone derivatives with similar structural features show enhanced thermal stability. For instance, related pyrrolidinomethyl benzophenone derivatives exhibit predicted boiling points in the range of 436-447°C [9] [10], suggesting inherent thermal stability of the pyrrolidinomethyl substituent.

Substituent Effects on Stability

The chlorine substituent at the meta position provides electronic stabilization through resonance effects while avoiding steric hindrance that might occur with ortho substitution [9]. The pyrrolidinomethyl group contributes to molecular stability through several mechanisms:

Electronic Stabilization: The nitrogen atom in the pyrrolidine ring can participate in conjugation with the aromatic system, providing additional electron density stabilization [9] [11].

Conformational Flexibility: The methylene linker between the pyrrolidine ring and the benzene ring allows for optimal conformational arrangements that minimize steric strain [12].

Hydrogen Bonding Potential: Although the compound has zero hydrogen bond donors, it possesses three hydrogen bond acceptors (nitrogen and two oxygen atoms), which can contribute to intermolecular stability in condensed phases [2] [3].

Thermodynamic Modeling Predictions

Computational studies on related benzophenone derivatives indicate that the predicted density of 1.208±0.06 g/cm³ and the estimated pKa of 9.36±0.20 for similar structures suggest reasonable molecular packing efficiency and chemical stability [9] [11]. The relatively high predicted boiling point of approximately 436°C indicates strong intermolecular forces and thermal stability [10].

Solubility Behavior in Organic Media

The solubility characteristics of 3-Chloro-4'-pyrrolidinomethyl benzophenone in various organic solvents can be predicted based on structural similarity to known benzophenone derivatives and fundamental solubility principles.

Solvent Classification and Behavior

Polar Protic Solvents

In polar protic solvents such as ethanol and methanol, the compound is expected to exhibit moderate solubility. The pyrrolidinomethyl group provides a basic nitrogen center (predicted pKa ~ 9.36) that can engage in hydrogen bonding with protic solvents [9] [11]. Comparative data from 4-chlorobenzophenone shows soluble behavior in ethanol and slightly soluble behavior in methanol [5] . The additional pyrrolidinomethyl substituent in the target compound would enhance solubility due to increased polar character.

Polar Aprotic Solvents

In polar aprotic solvents like acetone, dimethyl sulfoxide (DMSO), and acetonitrile, good solubility is anticipated. The carbonyl group of the benzophenone core and the nitrogen atom of the pyrrolidine ring can participate in dipole-dipole interactions with these solvents [13] [5]. The compound's predicted XLogP3-AA value of 4.3 suggests moderate lipophilicity, which favors dissolution in moderately polar organic solvents [14].

Chlorinated Solvents

Chloroform and dichloromethane are expected to provide good solvation for the target compound. The presence of the chlorine substituent creates favorable halogen-halogen interactions, while the aromatic system interacts well with the aromatic character of chlorinated solvents [13] [5]. Related studies on chlorobenzophenone derivatives confirm good solubility in chlorinated media [5] [15].

Non-polar Solvents

In non-polar solvents such as hexane and cyclohexane, limited solubility is expected due to the polar nature of both the carbonyl group and the pyrrolidinomethyl substituent. The compound's topological polar surface area of 20.3 Ų indicates significant polar character that would limit dissolution in purely hydrocarbon solvents [2] [3].

Temperature Dependence

Solubility in organic media is expected to increase with temperature following typical thermodynamic principles. The relatively high predicted boiling point suggests that the compound can withstand elevated temperatures in most organic solvents without decomposition, allowing for enhanced solubility at higher temperatures [10].

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient represents a critical physicochemical parameter for understanding the lipophilicity and bioavailability characteristics of 3-Chloro-4'-pyrrolidinomethyl benzophenone.

Computational Predictions

Based on structural similarity to 4-chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone, the estimated XLogP3-AA value is approximately 4.3 [14]. This suggests moderate to high lipophilicity, placing the compound in a range suitable for biological membrane permeation while maintaining sufficient aqueous solubility for practical applications.

Structural Contributions to LogP

Aromatic System: The benzophenone core contributes significantly to lipophilicity through π-π interactions and hydrophobic surface area. The reference compound 4-chlorobenzophenone exhibits a LogP of 3.748 [5], providing a baseline for comparison.

Chlorine Substituent: The chlorine atom at the meta position increases lipophilicity through halogen bonding capabilities and increased molecular volume. Halogen substituents typically contribute +0.5 to +1.0 LogP units compared to unsubstituted analogs [16] [17].

Pyrrolidinomethyl Group: This substituent presents a complex contribution pattern. While the pyrrolidine nitrogen (pKa ~9.36) can exist in both neutral and protonated forms depending on pH, the neutral form contributes to lipophilicity through the saturated ring system, while the methylene linker provides additional hydrophobic character [9] [11].

Experimental Determination Methods

Several methodologies can be employed for experimental LogP determination:

Shake-Flask Method: The traditional approach involves equilibration between octanol and water phases followed by quantitative analysis of compound distribution [18] [16] [17]. This method requires careful pH control due to the basic nature of the pyrrolidine nitrogen.

Reversed-Phase HPLC: Correlation between retention times on C18 columns and LogP values provides a rapid alternative to shake-flask methods [18] [19]. The method is particularly suitable for compounds with intermediate LogP values (2-6 range) [19].

pH Considerations: Given the predicted pKa of 9.36, the apparent partition coefficient (LogD) will vary significantly with pH. At physiological pH (7.4), a substantial fraction of the compound will exist in the neutral form, while at lower pH values, protonation of the pyrrolidine nitrogen will decrease apparent lipophilicity [18] [20].

Acid-Base Characteristics and pKa Prediction

The acid-base behavior of 3-Chloro-4'-pyrrolidinomethyl benzophenone is dominated by the pyrrolidine nitrogen, which serves as the primary ionizable center in the molecule.

Basic Character and pKa Estimation

The pyrrolidine nitrogen exhibits basic character with a predicted pKa of 9.36±0.20 [9] [11]. This value is consistent with other pyrrolidine-containing compounds and reflects the electron-donating nature of the saturated five-membered ring system. The pKa prediction is based on structural similarity to 2-chloro-2'-pyrrolidinomethyl benzophenone and other related compounds [9].

Electronic Effects on Basicity

Inductive Effects: The chlorine substituent at the meta position exerts a weak electron-withdrawing inductive effect that slightly reduces the basicity of the pyrrolidine nitrogen compared to unsubstituted analogs. However, the meta position minimizes this effect compared to ortho or para substitution patterns [9].

Resonance Stabilization: The benzophenone carbonyl group can participate in extended conjugation, potentially stabilizing both the neutral and protonated forms of the molecule. This resonance stabilization contributes to the moderate basicity observed in the predicted pKa value [11].

Methylene Spacer Effect: The CH₂ linker between the pyrrolidine ring and the aromatic system provides electronic insulation, preventing direct conjugation between the nitrogen lone pair and the aromatic π-system. This maintains the basicity of the pyrrolidine nitrogen at expected levels [9] [11].

pH-Dependent Behavior

At pH values below the pKa (9.36), the compound will exist predominantly in the protonated form, significantly altering its physicochemical properties:

Solubility Enhancement: Protonation increases water solubility through ionic character and enhanced hydrogen bonding capabilities [20].

Partition Coefficient Modification: The apparent LogD decreases substantially below the pKa due to the charged nature of the protonated species [18] [20].

Chemical Stability: The protonated form may exhibit different chemical reactivity patterns, particularly regarding nucleophilic substitution reactions at the carbonyl carbon [9].

Analytical Implications

The acid-base characteristics necessitate careful pH control in analytical methods. Chromatographic separations should employ buffered mobile phases, while spectroscopic analyses may show pH-dependent shifts in absorption maxima due to electronic environment changes upon protonation [20].